molecular formula C8H8ClNO4S B1330422 Sulfone, 2-chloroethyl p-nitrophenyl CAS No. 6461-63-8

Sulfone, 2-chloroethyl p-nitrophenyl

Cat. No.: B1330422
CAS No.: 6461-63-8
M. Wt: 249.67 g/mol
InChI Key: XJTIHTHZQXELBZ-UHFFFAOYSA-N
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Description

Sulfone, 2-chloroethyl p-nitrophenyl: is a chemical compound known for its diverse applications in organic synthesis and industrial processes It is characterized by the presence of a sulfone group (SO₂) attached to a 2-chloroethyl group and a p-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfone, 2-chloroethyl p-nitrophenyl typically involves the reaction of 2-chloroethyl sulfone with p-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Sulfone, 2-chloroethyl p-nitrophenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The sulfone group can be oxidized further to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed:

    Aminophenyl Sulfone: Formed by the reduction of the nitro group.

    Sulfonic Acids: Formed by the oxidation of the sulfone group.

    Substituted Sulfones: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Sulfone, 2-chloroethyl p-nitrophenyl is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and modifying biomolecules.

Medicine: this compound derivatives have been explored for their potential therapeutic applications, including as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Sulfone, 2-chloroethyl p-nitrophenyl involves its ability to undergo nucleophilic substitution reactions. The chloroethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of covalent bonds with the nucleophile, leading to the modification of the compound’s structure. The nitro group can also participate in redox reactions, further influencing the compound’s reactivity.

Comparison with Similar Compounds

    Sulfone, 2-chloroethyl phenyl: Similar structure but lacks the nitro group.

    Sulfone, 2-chloroethyl m-nitrophenyl: Similar structure but with the nitro group in the meta position.

    Sulfone, 2-chloroethyl o-nitrophenyl: Similar structure but with the nitro group in the ortho position.

Uniqueness: Sulfone, 2-chloroethyl p-nitrophenyl is unique due to the presence of the nitro group in the para position, which significantly influences its reactivity and applications The para-nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-5-6-15(13,14)8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIHTHZQXELBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214857
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-63-8
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, 2-chloroethyl p-nitrophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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